Methyl cinnamate

Catalog No.
S1534355
CAS No.
1754-62-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cinnamate

CAS Number

1754-62-7

Product Name

Methyl cinnamate

IUPAC Name

methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N

SMILES

COC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

(2E)-3-Phenyl-2-propenoic Acid Methyl Ester; (E)-Cinnamic Acid Methyl Ester; (2E)-3-Phenyl-2-propenoic Acid Methyl Ester; (E)-3-Phenyl-2-propenoic Acid Methyl Ester; (E)-3-Phenylacrylic Acid Methyl Ester; (E)-Methyl 3-Phenylacrylate; (E)-Methyl Cinna

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1

Methyl cinnamate is an organic compound with the chemical formula C₁₀H₁₀O₂. It is a methyl ester derived from the condensation of cinnamic acid and methanol. This compound is notable for its sweet, fruity aroma, resembling that of strawberries, and is commonly found in various essential oils, particularly those derived from plants like cinnamon and certain fruits. Methyl cinnamate is often utilized in the fragrance industry for its pleasant scent and is also used as a flavoring agent in food products .

Potential Herbicidal Properties

Studies suggest methyl cinnamate might possess bioherbicidal effects. Research on Acacia dealbata flowers, a source of methyl cinnamate, indicates its ability to inhibit the growth of fungal pathogens like Leptosphaeria rigidum which infects wheat crops []. This finding proposes the potential use of methyl cinnamate as a natural herbicide for weed control, particularly for invasive species like Acacia dealbata.

, including:

  • Esterification: The formation of methyl cinnamate occurs through Fischer esterification, where cinnamic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid) to produce the ester and water.
  • Hydrogenation: Methyl cinnamate can be hydrogenated to yield methyl hydrocinnamate. This reaction typically involves the addition of hydrogen across the double bond in the presence of a catalyst .
  • Transesterification: Methyl cinnamate can react with other alcohols to form different esters through transesterification processes.

Methyl cinnamate exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that methyl cinnamate possesses antimicrobial activity against several bacteria and fungi, making it potentially useful in preserving food and cosmetic products .
  • Anti-inflammatory Effects: Research indicates that methyl cinnamate may have anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.
  • Potential Antioxidant Activity: Some studies suggest that methyl cinnamate has antioxidant effects, which can help mitigate oxidative stress in biological systems .

Methyl cinnamate can be synthesized through several methods:

  • Fischer Esterification:
    • Reacting cinnamic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
    • Microwave-assisted synthesis has also been employed, yielding high purity and efficiency in shorter reaction times .
  • Horner-Wadsworth-Emmons Reaction:
    • This method involves the reaction of a phosphonate with an aldehyde to produce the corresponding alkene, which can subsequently be esterified.
  • Transesterification:
    • Methyl cinnamate can be synthesized by transesterifying other esters or fats with methanol under suitable conditions.

Methyl cinnamate has diverse applications across various industries:

  • Fragrance Industry: It is widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products due to its appealing scent.
  • Food Industry: Methyl cinnamate serves as a flavoring agent in food products, enhancing their taste profiles.
  • Pharmaceuticals: Its biological activities suggest potential applications in developing antimicrobial and anti-inflammatory agents .

Research on methyl cinnamate's interactions includes studies on its effects on microbial growth and its potential synergistic effects when combined with other compounds. Its antimicrobial properties have been evaluated against various pathogens, revealing its efficacy in inhibiting bacterial growth. Additionally, studies have explored its interactions with cellular systems to understand its antioxidant potential better .

Methyl cinnamate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Ethyl CinnamateEthyl esterSimilar aroma but less intense than methyl form
Benzyl CinnamateBenzyl esterExhibits stronger floral notes
Methyl HydrocinnamateSaturated methyl esterLacks the double bond present in methyl cinnamate
CinnamaldehydeAldehydeStronger cinnamon scent; used primarily as a flavoring agent

Methyl cinnamate stands out due to its unique balance of fruity and floral notes, making it particularly desirable in fragrance formulations compared to its counterparts . Its distinct properties also contribute to its specific applications across various industries.

Physical Description

Liquid
Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS]
Colourless crystalline mass, fruity balsamic odou

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

UNII

533CV2ZCQL

GHS Hazard Statements

Aggregated GHS information provided by 1729 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 299 of 1729 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1430 of 1729 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1754-62-7
103-26-4

Wikipedia

Methyl_cinnamate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
Serafimova et al. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, doi: 10.1038/nchembio.925, published online 1 April 2012 http://www.nature.com/naturechemicalbiology

Explore Compound Types